2,3-Dichloro-6-nitrobenzotrifluoride
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Overview
Description
2,3-Dichloro-6-nitrobenzotrifluoride is an organic compound with the molecular formula C7H2Cl2F3NO2 It is a derivative of benzotrifluoride, characterized by the presence of two chlorine atoms and a nitro group attached to the benzene ring
Preparation Methods
The synthesis of 2,3-Dichloro-6-nitrobenzotrifluoride typically involves the nitration of 2,3-dichlorobenzotrifluoride. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The industrial production of this compound may involve similar nitration processes, optimized for higher yields and purity .
Chemical Reactions Analysis
2,3-Dichloro-6-nitrobenzotrifluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported
Scientific Research Applications
2,3-Dichloro-6-nitrobenzotrifluoride is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-nitrobenzotrifluoride and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The specific pathways and targets depend on the structure of the derivatives and the context of their use .
Comparison with Similar Compounds
2,3-Dichloro-6-nitrobenzotrifluoride can be compared with similar compounds such as:
2,6-Dichloro-3-nitrobenzotrifluoride: This compound has a similar structure but differs in the position of the chlorine and nitro groups, leading to different chemical properties and applications.
2,3-Dichloro-5-nitrobenzotrifluoride:
2,4-Dichloro-6-nitrobenzotrifluoride: This compound also shares a similar core structure but with variations in the substitution pattern, affecting its chemical behavior and applications
Properties
Molecular Formula |
C7H2Cl2F3NO2 |
---|---|
Molecular Weight |
259.99 g/mol |
IUPAC Name |
1,2-dichloro-4-nitro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-3-1-2-4(13(14)15)5(6(3)9)7(10,11)12/h1-2H |
InChI Key |
YOQUWBURJAVWJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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